molecular formula C22H26N2O2 B2844887 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide CAS No. 942005-88-1

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide

Cat. No. B2844887
CAS RN: 942005-88-1
M. Wt: 350.462
InChI Key: ACCZJMADQHMXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, also known as IBTQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBTQ is a quinoline-based compound that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Formation and Rearrangement : A study described the formation of a tetracyclic isoquinoline derivative through a domino rearrangement sequence initiated by treatment with LDA in THF, showcasing the compound's role in complex organic syntheses (Roydhouse & Walton, 2007).
  • Isoquinoline Derivatives Synthesis : Another research focused on synthesizing tetrahydropyrrolo[2,1-a]isoquinolines, emphasizing their utility in generating new indolizine derivatives, highlighting the versatility of isoquinoline compounds in synthesizing structurally diverse molecules (Caira et al., 2014).
  • Positive Inotropic Effects : A study investigated a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines, identifying the N-isobutyryl derivative as a compound with significant positive inotropic activity, indicating the potential medicinal applications of these derivatives (Santangelo et al., 1994).

Medicinal Chemistry and Pharmacology

  • Local Anesthetic Activity and Toxicity : Research evaluating isoquinoline alkaloids for their local anesthetic activity and acute toxicity reveals their potential as safer therapeutic agents. The study also explored structure-toxicity relationships among synthesized derivatives, offering insights into designing drugs with reduced toxicity (Azamatov et al., 2023).
  • Anticonvulsant Agents : Investigations into N-substituted 1,2,3,4-tetrahydroisoquinolines highlighted the development of potent anticonvulsant agents, illustrating the therapeutic potential of isoquinoline derivatives in treating seizures and contributing to neuropharmacology (Gitto et al., 2006).

Novel Reactions and Synthesis Techniques

  • Hydroxyalkylation-initiated Radical Cyclization : A study developed a metal-free reaction for N-allylbenzamide leading to 3,4-dihydroisoquinolin-1(2H)-one derivatives through a radical cyclization process, providing new routes for synthesizing isoquinolinone derivatives (Zhou et al., 2015).
  • Cascade Couplings for Isoquinoline Derivatives : Research introduced radical-mediated cascade couplings to generate isoquinoline-1,3(2H,4H)-dione derivatives, demonstrating advanced methods for creating complex molecules potentially useful in drug discovery (Zhang et al., 2015).

properties

IUPAC Name

3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-14(2)22(26)24-11-5-6-17-13-19(9-10-20(17)24)23-21(25)18-8-7-15(3)16(4)12-18/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCZJMADQHMXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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